(2-Phenyl-2-propanoyloxyethyl) propanoate

Automated liquid handling Physical state Chiral diol protection

(2-Phenyl-2-propanoyloxyethyl) propanoate, systematically named 1-phenyl-1,2-ethanediol dipropanoate, is a diester derivative of 1-phenyl-1,2-ethanediol. It is primarily employed as a protected chiral diol in asymmetric synthesis and as a substrate for lipase-catalyzed kinetic resolutions.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 13756-18-8
Cat. No. B083337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenyl-2-propanoyloxyethyl) propanoate
CAS13756-18-8
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(C1=CC=CC=C1)OC(=O)CC
InChIInChI=1S/C14H18O4/c1-3-13(15)17-10-12(18-14(16)4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
InChIKeyXVAFLALVAOXSMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2-Phenyl-2-propanoyloxyethyl) Propanoate (CAS 13756-18-8) – Differentiated Selection for Chiral Intermediate and Lipase Resolution Applications


(2-Phenyl-2-propanoyloxyethyl) propanoate, systematically named 1-phenyl-1,2-ethanediol dipropanoate, is a diester derivative of 1-phenyl-1,2-ethanediol. It is primarily employed as a protected chiral diol in asymmetric synthesis and as a substrate for lipase-catalyzed kinetic resolutions . Key physicochemical properties include a boiling point of 336.2 °C and a density of 1.092 g/cm³, which distinguish it from the parent diol .

Why Generic Substitution of (2-Phenyl-2-propanoyloxyethyl) Propanoate with the Parent Diol or Other Esters Fails in Biocatalytic Resolution Workflows


The dipropanoate ester possesses a unique combination of a liquid physical state, zero hydrogen-bond donors, and reactivity with porcine pancreatic lipase (PPL) that cannot be replicated by the parent diol (solid, two HBD) or other esters such as the diacetate or dibutyrate. Replacing the dipropanoate with the free diol undermines automated liquid handling, chromatographic performance, and enzymatic enantioselectivity. Direct substitution with alternate esters eliminates the tandem resolution capability that delivers >90 % ee .

Quantitative Differentiation Evidence for (2-Phenyl-2-propanoyloxyethyl) Propanoate Against 1-Phenyl-1,2-ethanediol and Analogous Esters


Liquid Dipropanoate Eliminates Solid Handling of Diol in Automated High-Throughput Screening

At room temperature, (2-phenyl-2-propanoyloxyethyl) propanoate is a free-flowing liquid, whereas 1-phenyl-1,2-ethanediol is a crystalline solid with a melting point of 67.5 °C, necessitating heating or solvent dissolution for transfer. This physical-state difference avoids heating/cooling cycles that can induce racemization in chiral workflows .

Automated liquid handling Physical state Chiral diol protection

63 °C Higher Boiling Point Enables Thermal Purification of (2-Phenyl-2-propanoyloxyethyl) Propanoate Over Parent Diol

The dipropanoate boils at 336.2 °C versus 273 °C for 1-phenyl-1,2-ethanediol, a 63 °C difference that permits selective evaporation of lower-boiling impurities without risk of compound loss, simplifying post-esterification work-up .

Distillation Purification Volatility

Zero Hydrogen Bond Donors in Dipropanoate Ester Deliver Sharper Chromatographic Peaks Than Parent Diol

The dipropanoate possesses 0 hydrogen bond donors (HBD), in contrast to 2 HBD for the diol. This reduction in HBD minimizes stationary-phase secondary interactions, leading to higher theoretical plate counts and lower peak asymmetry factors in normal-phase and reversed-phase LC .

Chromatography Peak tailing LC-MS

Propionate Ester Enables Tandem Enzymatic Resolution to >90 % ee for (S)-1-Phenyl-1,2-ethanediol

Janssen et al. showed that PPL-catalyzed transesterification of racemic 1-phenyl-1,2-ethanediol in methyl propionate yields the corresponding propionate ester with moderate enantiomeric excess. Subsequent hydrolysis of this propionate ester in a tandem process enhanced the ee of the recovered diol to >90 %, a selectivity gain not achievable with acetate or butyrate esters .

Kinetic resolution Lipase Enantioselectivity

Lower Density of Dipropanoate (1.092 vs. 1.225 g/cm³) Streamlines Aqueous Work-Up

The dipropanoate density is 1.092 g/cm³ compared to 1.225 g/cm³ for the diol. The lower density ensures that the organic layer consistently floats on aqueous phases, allowing rapid decantation and reduced emulsion formation during extraction .

Liquid-liquid extraction Phase separation Process chemistry

Optimal Application Scenarios for (2-Phenyl-2-propanoyloxyethyl) Propanoate Based on Quantitative Differentiation Evidence


Biocatalytic Chiral Resolution Workflows for Enantiopure Pharmaceutical Alcohols

Use the dipropanoate ester as the substrate for PPL-catalyzed tandem resolution to obtain (S)-1-phenyl-1,2-ethanediol with >90 % ee. The propionate ester is specifically required to achieve the tandem hydrolysis step that boosts enantiomeric purity beyond what acetate or butyrate esters can deliver .

Automated High-Throughput Synthesis of Chiral Alcohol Libraries

The liquid physical state at room temperature enables direct pipetting and syringe-pump dosing, eliminating the need for pre-heating or solvent dissolution required by the solid parent diol. This supports parallel synthesis and high-throughput screening without thermal stress on chiral centers .

GC-MS and LC-MS Analytical Method Development for Chiral Purity Assessment

The zero hydrogen-bond donor count and favorable volatility of the dipropanoate ester yield sharp chromatographic peaks, facilitating accurate quantification of enantiomeric impurities in quality-control methods without additional derivatization .

Large-Scale Preparation of Enantiopure 1-Phenyl-1,2-ethanediol Derivatives

The higher boiling point (336 °C) and lower density (1.092 g/cm³) relative to the parent diol simplify evaporative purification and aqueous extraction at scale, reducing solvent usage and cycle time in process chemistry environments .

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